1-(4-ethylcyclohexyl)-N-methylmethanamine

Catalog No.
S14154582
CAS No.
M.F
C10H21N
M. Wt
155.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-ethylcyclohexyl)-N-methylmethanamine

Product Name

1-(4-ethylcyclohexyl)-N-methylmethanamine

IUPAC Name

1-(4-ethylcyclohexyl)-N-methylmethanamine

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

InChI

InChI=1S/C10H21N/c1-3-9-4-6-10(7-5-9)8-11-2/h9-11H,3-8H2,1-2H3

InChI Key

PKLMZZLWLMLLLC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)CNC

1-(4-Ethylcyclohexyl)-N-methylmethanamine is a chemical compound characterized by its unique structure, which consists of a cyclohexyl ring substituted with an ethyl group and a methylamine functional group. This compound is part of a class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. The presence of the ethyl group on the cyclohexane ring contributes to the compound's hydrophobic properties, while the methylamine group introduces potential for hydrogen bonding and reactivity in various chemical environments.

The chemical behavior of 1-(4-ethylcyclohexyl)-N-methylmethanamine includes several types of reactions typical for amines:

  • Nucleophilic Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can replace halides or other leaving groups in organic substrates.
  • Oxidation: The compound can be oxidized to form corresponding oxides or N-oxides, depending on the reaction conditions and reagents used.
  • Reduction: It can undergo reduction reactions, potentially forming secondary or tertiary amines.
  • Formation of Salts: When reacted with acids, this compound can form ammonium salts, which are often more soluble in water than the free base form.

The synthesis of 1-(4-ethylcyclohexyl)-N-methylmethanamine can be achieved through various methods:

  • Alkylation of Amine: A common method involves the alkylation of N-methylmethanamine with 4-ethylcyclohexyl bromide or chloride under basic conditions.
  • Reductive Amination: Another approach may involve the reductive amination of suitable carbonyl precursors with N-methylmethanamine using reducing agents like sodium cyanoborohydride.
  • Catalytic Hydrogenation: If starting from a corresponding imine or nitrile, catalytic hydrogenation can yield the desired amine.

These methods can be optimized for yield and purity depending on the desired application and scale.

1-(4-Ethylcyclohexyl)-N-methylmethanamine has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of more complex pharmaceutical agents.
  • Chemical Research: Used as a reagent in organic synthesis and reaction studies.
  • Agricultural Chemicals: Potentially useful in developing agrochemicals due to its biological activity.

Studies on the interactions of 1-(4-ethylcyclohexyl)-N-methylmethanamine with other biomolecules are essential for understanding its potential pharmacological effects. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Investigating how it influences biological pathways at a molecular level.
  • Toxicology Assessments: Understanding safety profiles and potential side effects through in vitro and in vivo studies.

Several compounds share structural similarities with 1-(4-ethylcyclohexyl)-N-methylmethanamine. Notable examples include:

Compound NameStructureUnique Features
N-Methyl-N-(4-ethylcyclohexyl)ethanamineStructureContains an additional ethyl group; may exhibit different biological activity.
1-(4-Methylcyclohexyl)-N-methylmethanamineStructureMethyl substitution on cyclohexane; affects steric properties.
N-Cyclobutyl-N-(4-ethylcyclohexyl)methanamineStructureIncorporates a cyclobutyl group; may alter pharmacokinetics.

These compounds highlight the uniqueness of 1-(4-ethylcyclohexyl)-N-methylmethanamine through variations in substituents that can significantly influence their chemical properties and biological activities.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

155.167399674 g/mol

Monoisotopic Mass

155.167399674 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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